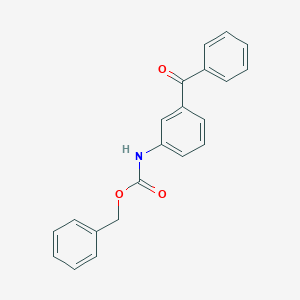![molecular formula C23H24N6O3S2 B263200 1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE](/img/structure/B263200.png)
1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE is a complex organic compound featuring a triazole ring, a methoxyphenyl group, and a sulfanyl-acetone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE typically involves the reaction of 4-methoxyphenyl hydrazine with acetone and sulfur-containing reagents under controlled conditions. The process may include steps such as refluxing, purification, and recrystallization to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and methoxyphenyl group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that modulate the activity of biological targets. These interactions can influence pathways involved in cell signaling, metabolism, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- N,N’-bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide
Uniqueness
1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C23H24N6O3S2 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
1,3-bis[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C23H24N6O3S2/c1-28-20(15-5-9-18(31-3)10-6-15)24-26-22(28)33-13-17(30)14-34-23-27-25-21(29(23)2)16-7-11-19(32-4)12-8-16/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
XGFHFLOZMFASNH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)
![2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID](/img/structure/B263129.png)
![N-CYCLOPROPYL-2-[4-(DIMETHYLAMINO)BENZAMIDO]BENZAMIDE](/img/structure/B263130.png)
![N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}-5-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B263135.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![METHYL 2-[({[(4-CHLORO-1-HYDROXYNAPHTHALEN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE](/img/structure/B263143.png)

![Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B263146.png)
![Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
